1-Aminoazetidin-3-ol dihydrochloride

Description

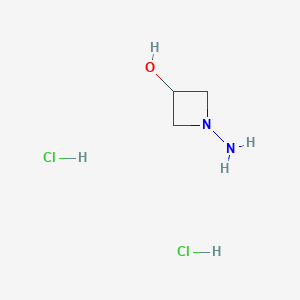

1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) is a substituted azetidine (B1206935) derivative characterized by an amino group at the 1-position and a hydroxyl group at the 3-position of the azetidine ring, presented as a dihydrochloride salt. Its structure combines the unique properties of the strained azetidine ring with the reactive functionalities of the amino and hydroxyl groups, making it a valuable building block in organic synthesis.

1-1. Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are crucial scaffolds in modern organic synthesis and medicinal chemistry. rsc.orgresearchwithrutgers.com Their importance stems from several key attributes:

Structural Rigidity: The constrained, four-membered ring imparts a high degree of conformational rigidity, which is a desirable trait in drug design as it can lead to higher binding affinity with biological targets. researchgate.netenamine.net

Three-Dimensionality: Azetidines serve as non-classical bioisosteres for other cyclic and acyclic moieties, increasing the three-dimensional character of molecules, which can improve physicochemical properties such as solubility. researchgate.net

Synthetic Versatility: The inherent ring strain of azetidines makes them susceptible to various ring-opening and functionalization reactions, providing access to a diverse array of more complex molecules. rsc.orgresearchwithrutgers.comrsc.org

Pharmacological Relevance: Many compounds containing the azetidine moiety exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. lifechemicals.comnih.govnih.gov For example, approximately 60 approved drugs and over 30 experimental drugs feature the related azetidine-2-one (β-lactam) ring. lifechemicals.com

1-2. Historical Development and Evolution of Azetidine Chemistry

The chemistry of azetidines has evolved significantly since its early days. Initially considered mere curiosities or challenging synthetic targets, their value is now widely recognized. rsc.orgrsc.org

The first synthesis of an azetidine derivative dates back to the late 19th century. magtech.com.cn However, for many years, the field was dominated by the chemistry of β-lactams (azetidin-2-ones) due to the discovery of penicillin and other β-lactam antibiotics. researchgate.netbepls.com The synthesis of the parent azetidine ring and its non-activated derivatives remained challenging due to the inherent ring strain. medwinpublishers.com

In recent decades, significant progress has been made in synthetic methodologies, making a wide range of substituted azetidines more accessible. rsc.orgmagtech.com.cn Key developments include:

Cyclization Reactions: Intramolecular nucleophilic substitution remains a cornerstone of azetidine synthesis. rsc.orgrsc.org

Cycloaddition Reactions: Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools. magtech.com.cnrsc.orgresearchgate.net

Ring Contraction and Expansion: Methods involving the rearrangement of larger or smaller heterocyclic systems have been developed. magtech.com.cnresearchgate.net

C-H Functionalization: Modern techniques allow for the direct functionalization of C-H bonds on the azetidine ring, enabling late-stage modification. rsc.org

These advancements have transformed azetidines from synthetic challenges into versatile building blocks for drug discovery and materials science. magtech.com.cnnumberanalytics.com

1-3. Unique Structural Characteristics and Inherent Ring Strain of Azetidine Systems

The defining feature of the azetidine ring is its significant ring strain, which dictates its geometry and reactivity. rsc.orgresearchgate.net The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.orgrsc.org This value is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7-27.7 kcal/mol) but significantly higher than that of five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) rings. researchgate.netrsc.org

| Ring System | Ring Strain Energy (kcal/mol) |

| Piperidine | 0 |

| Pyrrolidine (B122466) | 5.8 |

| Azetidine | 25.2 - 25.4 |

| Cyclobutane | 26.4 |

| Aziridine | 26.7 - 27.7 |

| Cyclopropane | 27.6 |

This table presents a comparison of the ring strain energies for various small cyclic compounds. researchgate.netrsc.org

This high ring strain results in a puckered, non-planar conformation for the azetidine ring. rsc.org The internal bond angles are compressed relative to the ideal sp³ bond angle of 109.5°, leading to angle strain. This stored energy makes the ring susceptible to cleavage under appropriate conditions, yet the azetidine ring is notably more stable and easier to handle than its three-membered counterpart, aziridine. rsc.orgresearchwithrutgers.comrsc.org This balance of stability and latent reactivity is a key feature that makes azetidines attractive in synthesis. rsc.orgresearchgate.net

1-4. Overview of Research Trajectories for 1-Aminoazetidin-3-ol Dihydrochloride and Closely Related Azetidinol Derivatives

Research involving this compound and related azetidin-3-ol (B1332694) derivatives focuses on their synthesis and utility as versatile chemical intermediates. The azetidin-3-ol moiety is a particularly useful scaffold because the hydroxyl group provides a convenient handle for further functionalization.

The synthesis of azetidin-3-ol and its N-substituted derivatives, such as 1-benzhydrylazetidin-3-ol, has been a subject of process development to create efficient, scalable, and high-purity production methods. researchgate.net These compounds often serve as precursors in the synthesis of more complex molecules. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the intramolecular aminolysis of specific epoxy amines to yield substituted azetidines, including those with a 3-hydroxyl group. frontiersin.org

The presence of the N-amino group in 1-Aminoazetidin-3-ol adds another layer of functionality, opening pathways to hydrazone formation and other transformations unique to N-amino compounds. While specific research trajectories for the dihydrochloride salt itself are not extensively detailed in the public domain, its structure suggests its primary role is as a stable, water-soluble precursor for generating the free base in situ for subsequent reactions. The development of synthetic routes to such functionalized azetidines is driven by the need for novel building blocks in the creation of libraries of compounds for drug discovery and other applications. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSPMMAWYPXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminoazetidin 3 Ol Dihydrochloride

Direct Synthetic Approaches to 1-Aminoazetidin-3-ol (B2421849)

Direct synthesis of 1-Aminoazetidin-3-ol typically involves the functionalization of a pre-formed azetidine (B1206935) ring. This is often a multi-step process that begins with the synthesis of a stable precursor, which is then chemically modified to introduce the desired amino group at the N1 position.

Reductive Amination Strategies for 1-Aminoazetidin-3-ol Formation

Reductive amination is a key method for forming the N-amino functionality on the azetidine ring. This process generally starts with an N-protected azetidin-3-one (B1332698) derivative. The ketone group at the C3 position serves as a handle for introducing the amino group.

The synthesis of azetidine-3-amines through reductive amination has been noted as a viable, though sometimes challenging, approach. chemrxiv.org The general strategy involves the reaction of an azetidin-3-one precursor with an aminating agent, such as hydroxylamine (B1172632) or ammonia (B1221849), to form an intermediate imine or oxime. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with various hydride reagents being employed.

While direct reductive amination of azetidin-3-one itself can be complex, a more common route involves using a protected precursor, such as 1-benzhydrylazetidin-3-one. This ketone can be subjected to reductive amination conditions, followed by a deprotection step to remove the benzhydryl group and yield the target 1-aminoazetidin-3-ol. The formation of azetidin-3-ones themselves can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

Precursor Synthesis: Establishment of Azetidin-3-ol (B1332694) Hydrochloride

A crucial precursor for direct synthetic approaches is Azetidin-3-ol and its hydrochloride salt. scbt.com The synthesis of this foundational intermediate has been well-established. A common industrial method involves the reaction of epichlorohydrin (B41342) with a protected amine, like benzylamine (B48309) or benzhydrylamine. google.com

One documented procedure involves a three-step synthesis to produce 3-hydroxy-azetidine hydrochloride with high purity and yield. google.com

Ring Opening: Benzylamine is reacted with epichlorohydrin in water at low temperatures (0-5 °C) to form an intermediate amino alcohol. google.com

Ring Closure: The intermediate is then treated with a base, such as sodium carbonate, to induce intramolecular cyclization, forming 1-benzyl-3-hydroxyazetidine. google.com

Deprotection: The final step is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid. This yields the desired Azetidin-3-ol hydrochloride. google.com

Indirect Synthetic Pathways to Azetidine-3-ol Derivatives as Precursors

Indirect pathways focus on the de novo construction of the strained four-membered azetidine ring. These methods build the core azetidine-3-ol skeleton from acyclic starting materials, which can then be further elaborated to the target compound.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. magtech.com.cn These reactions involve an acyclic precursor containing both a nucleophilic amine and an electrophilic center, typically separated by a three-carbon chain, which react internally to form the heterocyclic ring.

The intramolecular aminolysis of 3,4-epoxy amines presents an effective route to constructing the azetidine-3-ol framework. nih.govfrontiersin.org This method relies on the nucleophilic nitrogen atom of the amine attacking one of the electrophilic carbons of the epoxide ring, leading to a 4-exo-tet cyclization.

Recent research has highlighted the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a highly effective catalyst for this transformation. nih.govnih.gov The catalyst promotes the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. frontiersin.orgbohrium.com This reaction has been shown to tolerate a wide variety of functional groups that may be sensitive to other acidic conditions. nih.gov The optimal conditions for this cyclization were identified as using 5 mol% of La(OTf)₃ in refluxing 1,2-dichloroethane (DCE). nih.gov

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Cyclization

| Entry | Acid Catalyst | Solvent | Yield of Azetidine |

|---|---|---|---|

| 1 | La(OTf)₃ | DCE | 81% |

| 2 | La(OTf)₃ | Benzene | Lower Selectivity |

| 3 | La(OTf)₃ | MeCN | Incomplete Reaction |

| 4 | La(OTf)₃ | THF | Incomplete Reaction |

| 5 | Sc(OTf)₃ | DCE | Moderate Yield |

| 6 | LiOTf | DCE | Complex Mixture |

| 7 | TfOH | DCE | Low Yield |

| 8 | None | DCE | No Reaction |

Data derived from a study on a model cis-3,4-epoxy amine substrate. nih.gov

A classic and widely used method for forming the azetidine ring is the intramolecular SN2 reaction of a γ-amino halide or a related substrate with a good leaving group. nih.govfrontiersin.org In this approach, a 3-halo-1-aminopropane derivative is treated with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular attack on the carbon atom bearing the halide, thus displacing it and closing the four-membered ring.

This strategy offers a predictable way to form the azetidine skeleton. organic-chemistry.org The reaction proceeds via an intramolecular cyclization that is typically promoted by a base. organic-chemistry.org Variations of this method include the use of other leaving groups, such as mesylates or tosylates, which can be readily prepared from the corresponding γ-amino alcohols. nih.govfrontiersin.org For example, the aminolysis of epichlorohydrin with an amine first forms a 1-chloro-3-(alkylamino)propan-2-ol intermediate, which then spontaneously undergoes intramolecular cyclization to yield the 3-hydroxyazetidinium salt. acs.org

Table 2: Common Leaving Groups in Base-Induced Azetidine Ring Closure

| Leaving Group | Precursor Type | Typical Base | Reference |

|---|---|---|---|

| Halogen (Cl, Br, I) | γ-Haloamine | Na₂CO₃, K₂CO₃, Et₃N | nih.govacs.org |

| Mesylate (OMs) | γ-Amino alcohol | Strong non-nucleophilic bases | nih.govfrontiersin.org |

| Tosylate (OTs) | γ-Amino alcohol | Strong non-nucleophilic bases | rsc.org |

Cycloaddition Reactions for Azetidine Ring Construction

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine skeleton in a single step from unsaturated precursors. These methods are particularly valuable for establishing the core heterocyclic structure.

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing the azetidine ring. Recent advancements have focused on visible-light-mediated processes, which offer milder and more selective reaction conditions compared to traditional UV irradiation.

One notable methodology involves the intermolecular aza Paternò-Büchi reaction utilizing the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, with a variety of alkenes. This reaction is enabled by a commercially available iridium photocatalyst which facilitates triplet energy transfer. This approach is characterized by its operational simplicity and broad substrate scope, yielding highly functionalized azetidines. The resulting azetidine products can be readily deprotected to provide the free, unprotected azetidine core, making it a valuable route for accessing these desirable synthetic targets.

Table 1: Examples of Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis

| Oxime Precursor | Alkene Partner | Catalyst | Light Source | Product Type |

|---|---|---|---|---|

| 2-Isoxazoline-3-carboxylate | Styrenes | fac-[Ir(dFppy)3] | Blue Light | Highly functionalized azetidines |

This table illustrates representative examples of the [2+2] photocycloaddition approach.

Mechanistic studies suggest that the triplet excited state of the oxime precursor is crucial for the cycloaddition, as the singlet excited state is found to be unreactive. The facile N-O bond cleavage in the resulting cycloadducts allows for straightforward access to the core azetidine structure.

While azomethine ylides are most commonly employed as 1,3-dipoles in [3+2] cycloadditions to form five-membered rings like pyrrolidines, specific strategies allow for their use in constructing four-membered azetidine rings. wikipedia.org These approaches typically involve reacting the three-atom azomethine ylide component with a one-atom synthon.

A documented example of this strategy is the [1+3] cycloaddition of isocyanides to azomethine ylides. acs.org In this reaction, the azomethine ylide, generated from the thermal ring-opening of an aziridine (B145994), reacts with an isocyanide which serves as the one-carbon component. This process leads to the formation of functionalized azetidines, such as 1-phthalimidoazetidines. acs.org Another novel approach involves the reaction of azomethine ylides with sulfur ylides, which has been shown to produce azetidine derivatives. acs.orgacs.org These methods provide a unique pathway to the azetidine core by formally adding a single carbon atom to the C-N-C framework of the azomethine ylide.

Functional Group Transformations on Pre-existing Azetidine Ring Systems

An alternative to de novo ring construction is the chemical modification of an already-formed azetidine or a related precursor like an azetidin-2-one. These methods are crucial for introducing the specific functional groups found in the target molecule, such as the C-3 hydroxyl and 1-amino groups.

The reduction of β-lactams (azetidin-2-ones) is a well-established and common method for the synthesis of the corresponding saturated azetidine ring. The carbonyl group of the β-lactam can be effectively reduced using powerful hydride-donating reagents.

Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4), are specific and effective reducing agents for this transformation. These reagents selectively reduce the amide carbonyl without cleaving the strained four-membered ring, providing a reliable route to the azetidine scaffold. This method is a key step in many multi-step syntheses where the azetidin-2-one is first constructed, often via a Staudinger [2+2] cycloaddition, and then reduced to the desired azetidine.

Introducing the 3-ol and, subsequently, the amino functionality relevant to 1-aminoazetidin-3-ol requires strategic functionalization at the C-3 position of the azetidine ring. A common and versatile intermediate for this purpose is the azetidin-3-one.

The synthesis of azetidin-3-ones can be achieved through various methods, including the oxidative amination of allenes or gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govnih.gov Once the azetidin-3-one is obtained, the C-3 carbonyl group serves as a handle for further modifications. The 3-amino functionality can be introduced via several methods, most notably reductive amination. This involves reacting the azetidin-3-one with an amine (or ammonia source) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the C-N bond and reduce the intermediate imine in one pot.

Alternatively, the ketone can first be reduced to a hydroxyl group (forming an azetidin-3-ol), which can then be converted to a leaving group and displaced by a nitrogen nucleophile. Another approach involves the aza-Michael addition of amines to 2-(azetidin-3-ylidene)acetates, which installs a nitrogen substituent at the C-3 position. mdpi.com These functionalization strategies are critical for accessing the specific substitution pattern of the target molecule.

Stereoselective Synthesis of Azetidine Derivatives Relevant to 1-Aminoazetidin-3-ol Dihydrochloride (B599025)

Controlling the stereochemistry of substituents on the azetidine ring is crucial for the synthesis of specific, biologically active compounds. Several stereoselective methods have been developed that are relevant to the synthesis of chiral azetidine derivatives like 1-aminoazetidin-3-ol.

A powerful strategy involves the stereoselective synthesis of chiral azetidin-3-ones, which can then be converted to other functionalized azetidines while retaining stereochemical integrity. nih.gov For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry, produces chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.). nih.gov Similarly, oxidative amination of allenes can proceed with excellent diastereocontrol, effectively transferring the axial chirality of the allene precursor to the central chirality of the resulting azetidin-3-one product. nih.gov

Another approach involves the stereoselective functionalization of the azetidine ring itself. For instance, N-alkyl-2-arylazetidines complexed with borane can undergo regioselective and stereoselective lithiation at the benzylic position, followed by trapping with an electrophile. acs.org The stereoselectivity is dependent on the reaction temperature and the geometric relationship between the ring proton and the borane group. acs.org Furthermore, the asymmetric hydrogenation of unsaturated prochiral azetinyl-carboxylic acids using chiral ruthenium or palladium complexes provides a route to enantioenriched 2-azetidinylcarboxylic acids, demonstrating that stereocenters can be set on a pre-formed ring. acs.org

Table 2: Overview of Stereoselective Synthetic Strategies

| Method | Precursor | Key Features | Product |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Bypasses toxic diazo intermediates; high enantioselectivity (>98% e.e.) | Chiral Azetidin-3-ones |

| Oxidative Allene Amination | Silyl-substituted homoallenic sulfamates | Transfers axial chirality of allene to central chirality; excellent diastereomeric ratios | Densely functionalized Azetidin-3-ones |

| Asymmetric Hydrogenation | Prochiral azetinyl-carboxylic acids | Utilizes chiral metal catalysts (Ru, Pd) | Enantioenriched azetidine carboxylic acids |

This table summarizes key stereoselective methods relevant to the synthesis of functionalized azetidines.

Catalytic Strategies in Azetidine Synthesis

Catalytic methods provide powerful tools for the synthesis of azetidines, offering advantages in terms of efficiency, selectivity, and functional group tolerance over classical stoichiometric reactions. magtech.com.cn These strategies are broadly categorized into metal-catalyzed and organocatalytic transformations, each providing unique pathways to the azetidine core.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of azetidine rings through various intramolecular cyclization and functionalization reactions. nih.gov These methods often involve the formation of a key carbon-nitrogen bond to close the four-membered ring.

Palladium-catalyzed reactions are particularly prominent for intramolecular C-H amination. rsc.org For instance, the amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate can directly yield the azetidine ring. rsc.orgorganic-chemistry.org This approach, often facilitated by a directing group, allows for the conversion of acyclic precursors into the desired heterocyclic system under relatively mild conditions. organic-chemistry.org Another significant metal-catalyzed route involves the intramolecular aminolysis of epoxides. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be effective catalysts for the regioselective ring-opening of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines. nih.govfrontiersin.org This method is highly relevant for the synthesis of 1-aminoazetidin-3-ol precursors, as it directly installs the hydroxyl group at the C3 position.

Other metals have also been employed in azetidine synthesis. Tantalum-catalyzed hydroaminoalkylation offers a pathway where an amine and an alkene are coupled and subsequently cyclized to form the azetidine structure. rsc.org Copper-catalyzed reactions are also utilized, for example, in the [3+1]-cycloaddition of aziridines with diazo compounds or in the N-arylation steps of more complex synthetic sequences leading to functionalized azetidines. organic-chemistry.orgnih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Azetidine Synthesis

| Catalyst System | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Oxidant | Intramolecular γ-C(sp³)–H Amination | Direct cyclization via C-H activation to form the azetidine ring from an acyclic amine precursor. | rsc.orgorganic-chemistry.org |

| Lanthanum(III) Triflate (La(OTf)₃) | Intramolecular Aminolysis of Epoxides | Catalyzes the regioselective attack of an amine onto an epoxide to form a 3-hydroxyazetidine. | nih.govfrontiersin.org |

| Tantalum (Ta) Complexes | Hydroaminoalkylation/Cyclization | Involves the coupling of an amine and an alkene followed by intramolecular ring closure. | rsc.org |

| Copper(I) or Copper(II) salts | Cycloadditions / N-Arylation | Facilitates various reactions including ring expansions of aziridines and cross-coupling reactions to functionalize precursors. | organic-chemistry.orgnih.gov |

| Rhodium(II) Acetate | Ring Expansion of Aziridines | Mediates the reaction of aziridines with diazo compounds, leading to the expansion of the three-membered ring to a four-membered azetidine. | nih.gov |

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and the ability to achieve high enantioselectivity without the risk of metal contamination. nih.gov These methods utilize small organic molecules to catalyze the formation of the azetidine ring.

A notable organocatalytic strategy involves the enantioselective α-chlorination of aldehydes, which generates a chiral building block. This intermediate can then undergo a series of transformations, including functionalization and an intramolecular cyclization, to yield C2-functionalized azetidines with high enantiomeric excess. nih.gov Chiral amines, such as L-proline, can catalyze condensation reactions that are key steps in multi-step syntheses of substituted azetidines. rsc.org For example, the proline-catalyzed condensation of an aldehyde and an aniline can form a Schiff base, which then reacts further and is cyclized in a microwave-promoted step to afford 1,2,3-trisubstituted azetidines. rsc.org

Phase-transfer catalysis represents another organocatalytic approach. Chiral cations, often derived from cinchona alkaloids, can be used to achieve enantioselective intramolecular C-C bond formation, leading to the synthesis of complex structures like spirocyclic azetidine oxindoles. nih.gov While not a direct synthesis of the 1-aminoazetidin-3-ol core, this demonstrates the power of organocatalysis in controlling stereochemistry during the construction of azetidine-containing molecules.

Table 2: Overview of Organocatalytic Strategies for Azetidine Synthesis

| Catalyst Type | Reaction | Description | Reference |

|---|---|---|---|

| Chiral Amines (e.g., L-proline) | Condensation/Cyclization Cascade | Catalyzes the formation of an intermediate (e.g., Schiff base) which undergoes further reaction and intramolecular cyclization. | rsc.org |

| Chiral Phosphoric Acids | Desymmetrization of Azetidines | Used in the enantioselective ring-opening of meso-azetidines, showcasing control over stereocenters. | rsc.org |

| Cinchona Alkaloid Derivatives | Phase-Transfer Catalysis | Enables enantioselective intramolecular cyclizations by forming a chiral ion pair with the substrate. | nih.gov |

| Proline-derived catalysts | α-functionalization/Cyclization | Used to create chiral intermediates from simple starting materials, which are then converted to enantiomerically enriched azetidines. | nih.gov |

Advanced Process Optimization and Scalability Considerations for 1-Aminoazetidin-3-ol Dihydrochloride Precursors

Moving from a laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization. For the precursors of this compound, scalability is paramount and involves a multi-faceted approach to enhance yield, purity, safety, and cost-effectiveness. nih.govorganic-chemistry.org

Key considerations begin with the choice of the synthetic route itself. A scalable synthesis favors reactions that use readily available, less hazardous, and inexpensive starting materials. Catalytic methods are generally preferred over stoichiometric ones because they reduce waste by using only small amounts of catalyst. nih.gov The efficiency of the catalyst is a critical parameter, measured by its turnover number (TON) and turnover frequency (TOF). Optimization aims to maximize these values by adjusting reaction conditions such as temperature, pressure, and concentration. For instance, in metal-catalyzed C-H amination, reducing the catalyst loading without compromising yield is a primary goal. organic-chemistry.org

Solvent selection is another crucial factor. The ideal solvent should not only provide good solubility for reactants but also be easily recoverable, non-toxic, and environmentally benign. Reaction work-up and product purification are often bottlenecks in scaling up. The development of procedures that allow for direct crystallization of the product from the reaction mixture is highly desirable as it avoids laborious and costly chromatographic purification. nih.gov

Furthermore, telescoping reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates, can significantly improve process efficiency and reduce waste. nih.gov For a multi-step synthesis of a 1-aminoazetidin-3-ol precursor, this could involve performing an N-protection, cyclization, and subsequent deprotection in a continuous sequence. All these factors must be carefully balanced to develop a robust and economically viable process for large-scale manufacturing.

Table 3: Key Parameters for Process Optimization and Scalability

| Parameter | Optimization Goal | Rationale |

|---|---|---|

| Catalyst Loading | Minimize amount of catalyst per mole of substrate. | Reduces cost, simplifies purification, and minimizes potential metal contamination in the final product. |

| Reaction Concentration | Maximize substrate concentration. | Increases reactor throughput and can improve reaction rates, but must be balanced against solubility and heat transfer limitations. |

| Solvent Choice | Use of safe, recyclable, and low-cost solvents. | Enhances process safety and environmental profile while reducing operational costs. |

| Temperature & Pressure | Operate under the mildest conditions possible. | Reduces energy consumption and the need for specialized high-pressure/high-temperature equipment. |

| Purification Method | Favor crystallization over chromatography. | Chromatography is expensive and generates significant solvent waste, making it less suitable for large-scale production. |

| Cycle Time | Shorten the duration of reaction, work-up, and isolation. | Increases the overall productivity of the manufacturing plant. |

| Telescoping Steps | Combine multiple reaction steps into a one-pot process. | Minimizes handling of intermediates, reduces solvent usage, and shortens overall synthesis time. |

Chemical Reactivity and Transformations of 1 Aminoazetidin 3 Ol Dihydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The azetidine ring in 1-aminoazetidin-3-ol (B2421849) is susceptible to cleavage due to significant ring strain, a characteristic feature of four-membered heterocycles. rsc.orgrsc.org This reactivity is often exploited in synthetic chemistry to produce functionalized acyclic amines. The protonation of the ring nitrogen in the dihydrochloride (B599025) salt can facilitate ring-opening by enhancing the ring's electrophilicity.

Azetidinium salts, such as the protonated form of 1-aminoazetidin-3-ol, are known to be excellent substrates for nucleophilic ring-opening reactions. nih.govresearchgate.net A wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can attack one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a stable, linear γ-substituted amine. nih.gov

The reaction typically proceeds via an SN2 mechanism. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of substituents on the ring. For 1-aminoazetidin-3-ol, attack can occur at either the C2 or C4 position. The presence of the hydroxyl group at C3 can electronically influence the adjacent carbons, potentially directing the incoming nucleophile. For instance, reaction with a thiol nucleophile (R-SH) would be expected to yield a γ-amino-β-hydroxy amine with a thioether moiety. This pathway allows for the generation of a diverse library of highly functionalized acyclic compounds from a single heterocyclic precursor.

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Thiolates (RS⁻) | γ-Thio-β-hydroxy-hydrazinyl-propane | Pharmaceutical intermediates |

| Alkoxides (RO⁻) | γ-Alkoxy-β-hydroxy-hydrazinyl-propane | Building blocks for complex molecules |

| Amines (R₂NH) | γ,α-Diamino-β-hydroxy-propane derivative | Synthesis of polyamines and ligands |

| Cyanide (CN⁻) | γ-Cyano-β-hydroxy-hydrazinyl-propane | Precursors for carboxylic acids and amines |

The primary thermodynamic driving force for the ring-opening of the azetidine moiety is the release of inherent ring strain, estimated to be around 26 kcal/mol. rsc.org This stored potential energy facilitates reactions that might otherwise require harsh conditions. rsc.orgnih.govresearchgate.net The process can be initiated photochemically or by the addition of reagents that trigger the ring-opening cascade. beilstein-journals.org For example, the reaction of azetidinols with electron-deficient ketones can lead to ring-opened products. beilstein-journals.org This strain-release principle is a cornerstone of the reactivity of 1-aminoazetidin-3-ol, making it a versatile intermediate for constructing more complex, unstrained molecular architectures. nih.gov

Ring-Expansion Reactions Leading to Higher Heterocyclic Systems

Beyond simple ring-opening, the strained azetidine ring can undergo rearrangement to form larger, more stable heterocyclic systems. Azetidinium salts are known precursors for ring-expansion reactions that can yield five-membered rings like pyrrolidines. nih.gov These transformations often proceed through ylide intermediates, followed by a rearrangement, such as a beilstein-journals.orgchemimpex.com-Stevens rearrangement.

For 1-aminoazetidin-3-ol, such a reaction could be initiated by reaction with a carbene precursor. This would lead to the formation of a transient azetidinium ylide, which could then rearrange to a substituted pyrazolidine (B1218672) or another five-membered diazole system, given the N-amino functionality. This strategy represents a powerful method for converting a simple four-membered ring into a more complex and often more biologically relevant five-membered heterocycle. Similarly, rhodium carbenoid-induced ring expansions have been used to convert other small heterocycles into larger ring systems, a strategy that could potentially be adapted for azetidines. nih.gov

Functional Group Interconversions and Derivatizations at the Primary Amine and Hydroxyl Sites

The 1-aminoazetidin-3-ol molecule possesses two key functional groups available for derivatization: the exocyclic primary amine and the secondary hydroxyl group. These sites allow for a wide range of modifications to tune the molecule's properties.

Primary Amine Derivatization: The exocyclic primary amine of the hydrazinyl group can undergo reactions typical of primary amines. These include acylation to form amides, alkylation, and condensation with aldehydes or ketones to form hydrazones. Such derivatizations are useful for introducing new functional moieties or for protecting the amine group during other transformations. nih.govrdd.edu.iq For example, reaction with an acyl chloride (RCOCl) would yield the corresponding N'-acyl-1-aminoazetidin-3-ol.

Hydroxyl Group Derivatization: The secondary hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone (azetidin-3-one). These transformations are standard in organic synthesis and can be used to modify the molecule's polarity, reactivity, and biological activity. nih.gov For instance, esterification with acetic anhydride (B1165640) would yield 1-aminoazetidin-3-yl acetate.

These functional group interconversions are crucial for using 1-aminoazetidin-3-ol as a versatile building block in medicinal chemistry and materials science. nih.gov

| Functional Group | Reagent | Resulting Moiety |

|---|---|---|

| Primary Amine | Acyl Chloride (RCOCl) | Amide |

| Primary Amine | Aldehyde (RCHO) | Hydrazone |

| Hydroxyl | Acid Anhydride ((RCO)₂O) | Ester |

| Hydroxyl | Alkyl Halide (RX) | Ether |

| Hydroxyl | Oxidizing Agent (e.g., PCC) | Ketone |

Reaction Kinetics and Mechanistic Investigations of Transformations Involving 1-Aminoazetidin-3-ol Dihydrochloride

Detailed kinetic and mechanistic studies specifically on this compound are not widely available in the public literature. However, the kinetics of its reactions can be inferred from studies on analogous systems. The rate of nucleophilic ring-opening of azetidinium ions is dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature. nih.gov Studies on the aminolysis of epichlorohydrin (B41342) to form azetidinium salts have shown that temperature and solvent polarity significantly influence reaction rates, with higher temperatures and polar, protic solvents like water or ethanol (B145695) accelerating the reaction. nih.gov

Considerations of Stereochemical Fidelity During Transformations

When the azetidine ring is substituted, as in the case of 1-aminoazetidin-3-ol, stereochemistry becomes a critical consideration in its chemical transformations. The hydroxyl group is at a stereocenter (C3).

Ring-Opening Reactions: Nucleophilic ring-opening reactions via an SN2 mechanism are expected to proceed with inversion of configuration at the carbon center being attacked. Therefore, if a chiral, enantiomerically pure form of 1-aminoazetidin-3-ol is used, the resulting acyclic product will also be chiral, with a predictable stereochemistry. This stereochemical control is highly valuable in asymmetric synthesis.

Reactions at the Hydroxyl Group: Reactions involving the C3 stereocenter, such as nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group), can proceed with either retention or inversion of configuration, depending on the mechanism (SN1 or SN2). Maintaining stereochemical integrity is often a primary goal.

Ring Expansion Reactions: Rearrangements like the Stevens rearrangement can exhibit varying degrees of stereochemical transfer from the starting material to the product. The stereochemical outcome is often dependent on the specific mechanism and the nature of the intermediates (e.g., caged radical pairs).

The ability to perform transformations on the 1-aminoazetidin-3-ol scaffold with high stereochemical fidelity is essential for its application in the synthesis of enantiopure pharmaceuticals and other chiral molecules. acs.org

Advanced Characterization and Spectroscopic Analysis of 1 Aminoazetidin 3 Ol Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete structural map of 1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 1-Aminoazetidin-3-ol dihydrochloride, ¹H, ¹³C, and ¹⁵N NMR spectra offer distinct insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different protons in the molecule. The azetidine (B1206935) ring protons are expected to appear as complex multiplets due to geminal and vicinal coupling. The proton on the hydroxyl-bearing carbon (CH-OH) would likely be shifted downfield. The protons on the carbons adjacent to the ring nitrogen (CH₂) would also be downfield due to the electron-withdrawing effect of the nitrogen atom. The presence of the dihydrochloride salt form means that protons on the nitrogen atoms will be exchangeable and may appear as broad signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, three distinct signals are expected, corresponding to the three carbon atoms of the azetidine ring. The carbon atom bonded to the hydroxyl group (C-3) is expected to have a chemical shift in the range of 60-70 ppm. The two equivalent carbon atoms adjacent to the ring nitrogen (C-2 and C-4) would appear at a different chemical shift, typically in the 45-55 ppm range, influenced by the adjacent heteroatom.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. Two signals would be expected for this compound, one for the ring nitrogen and one for the exocyclic amino nitrogen. The chemical shifts would be indicative of their hybridization and protonation state.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2, H-4 | ¹H | ~3.8 - 4.2 | m |

| H-3 | ¹H | ~4.5 - 4.9 | m |

| C-2, C-4 | ¹³C | ~50 - 60 | - |

| C-3 | ¹³C | ~65 - 75 | - |

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the proton at the C-3 position and the protons at the C-2 and C-4 positions, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the proton signal around 4.5-4.9 ppm to the carbon signal at 65-75 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this molecule, HMBC could show correlations from the C-2/C-4 protons to the C-3 carbon, and vice versa, further confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. It can help establish the stereochemistry of the molecule. For a substituted ring system like this, NOESY could reveal through-space interactions between protons on different parts of the ring, helping to define its conformation.

Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C or ¹⁵N, into the molecule at specific positions. chemicalbook.com This technique can be a powerful tool in NMR studies for several reasons:

Signal Enhancement: For insensitive nuclei like ¹³C and ¹⁵N, enrichment can dramatically increase signal intensity, reducing acquisition times.

Mechanistic Studies: By tracking the position of the label through a chemical reaction, isotopic labeling can elucidate reaction mechanisms.

Spectral Assignment: Selective labeling can help to unambiguously assign signals in complex NMR spectra. For this compound, synthesizing the compound with a ¹⁵N-labeled amino group would allow for precise measurement of its ¹⁵N chemical shift and coupling constants, providing detailed information about the electronic environment of the exocyclic nitrogen.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For the free base, 1-Aminoazetidin-3-ol, the molecular formula is C₃H₈N₂O. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ (Protonated free base) | C₃H₉N₂O⁺ | 89.0715 |

Observing an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.orgnih.gov It is widely used for purity assessment and identity confirmation of chemical compounds. An LC-MS method for this compound would involve:

Chromatographic Separation: A suitable reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column would be used to separate the target compound from any impurities or starting materials.

Mass Detection: The eluent from the LC column is directed into the mass spectrometer. The instrument would be set to monitor for the expected m/z of the protonated molecule ([M+H]⁺).

This technique confirms the identity of the main peak by its mass and provides a purity profile by detecting and quantifying any other components in the sample.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS), often coupled with LC, involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. A plausible fragmentation pathway for protonated 1-Aminoazetidin-3-ol could involve the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), followed by ring-opening reactions, which is characteristic for cyclic amines. Analysis of these fragments helps to piece together the structure of the original molecule, providing an additional layer of confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule and to study its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the alcohol group, the N-H stretches of the primary amine and the ammonium (B1175870) hydrochloride, C-N stretching, and C-C and C-O bond vibrations within the azetidine ring. The presence of the dihydrochloride salt would likely influence the N-H stretching and bending frequencies.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the azetidine ring and the carbon backbone.

A combined analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.

Interactive Data Table: Expected IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Weak | Alcohol |

| N-H Stretch (Amine Salt) | 2800-3200 (broad) | Primary Amine Salt | |

| C-H Stretch | 2850-3000 | Strong | Aliphatic |

| N-H Bend | 1500-1650 | Primary Amine Salt | |

| C-O Stretch | 1050-1260 | Alcohol | |

| C-N Stretch | 1020-1250 | Amine | |

| Azetidine Ring Vibrations | Fingerprint Region | Fingerprint Region | Azetidine |

| Note: The table above is illustrative and based on general spectroscopic principles. No specific experimental data for this compound was found in the available literature. |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, which allows for the determination of the positions of the atoms in the crystal lattice. For this compound, X-ray crystallography would confirm the connectivity of the atoms, the geometry of the four-membered azetidine ring, and the relative stereochemistry of the substituents. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and the chloride ions, which are crucial for understanding the crystal packing.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

| Note: No published X-ray crystallographic data for this compound could be located in the scientific literature. |

Chiral Analytical Techniques for Enantiomeric Purity Assessment (if applicable to chiral forms)

The 1-Aminoazetidin-3-ol molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. For pharmaceutical applications, it is often crucial to use a single enantiomer, as different enantiomers can have different pharmacological activities and metabolic fates. Therefore, chiral analytical techniques are essential for assessing the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Another technique that could be employed is chiral gas chromatography (GC), potentially after derivatization of the analyte to increase its volatility. Capillary electrophoresis (CE) with a chiral selector in the running buffer is another alternative for enantiomeric separation.

The development of a robust chiral analytical method is a critical step in the quality control of enantiomerically pure this compound, ensuring that the desired enantiomer is present in high purity and that the unwanted enantiomer is below a specified limit.

Interactive Data Table: Chiral Separation Parameters for this compound

| Technique | Chiral Stationary Phase/Selector | Mobile Phase/Conditions | Resolution (Rs) |

| Chiral HPLC | Data Not Available | Data Not Available | Data Not Available |

| Chiral GC | Data Not Available | Data Not Available | Data Not Available |

| Chiral CE | Data Not Available | Data Not Available | Data Not Available |

| Note: Specific methods for the chiral analysis of this compound have not been detailed in the accessible scientific literature. |

Computational and Theoretical Chemistry Studies of 1 Aminoazetidin 3 Ol Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties of a molecule based on its electron density rather than a complex many-electron wavefunction.

For 1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025), DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, can be employed to determine a variety of molecular properties. mdpi.comntnu.nogsconlinepress.com These include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. ekb.eg A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors that provide insight into the chemical behavior of the molecule. gsconlinepress.com

Molecular Electrostatic Potential (MEP): An MEP map can visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for 1-Aminoazetidin-3-ol (Note: These values are illustrative and would require specific calculations for the dihydrochloride salt.)

| Descriptor | Symbol | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | - | -9.5 eV | Relates to electron-donating ability |

| LUMO Energy | ELUMO | - | +1.2 eV | Relates to electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 10.7 eV | Indicator of chemical stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.35 eV | Resistance to change in electron distribution |

| Chemical Softness | S | 1/η | 0.187 eV-1 | Reciprocal of hardness |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. mdpi.com While computationally less intensive than more advanced methods, HF neglects electron correlation, which can affect the accuracy of the results. numberanalytics.com Geometry optimizations using HF are a common starting point for more sophisticated calculations. researchgate.net

Post-Hartree-Fock methods are a class of techniques developed to improve upon the HF approximation by explicitly including electron correlation. numberanalytics.comwikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energies and geometries but at a significantly greater computational expense. wikipedia.org For a relatively small molecule like 1-Aminoazetidin-3-ol dihydrochloride, these methods can provide benchmark data for electronic energy and a highly accurate optimized geometry.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum methods are excellent for electronic properties, they are computationally demanding for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) are classical methods that address this.

MM methods use a simplified, classical mechanics-based model (a "force field") to calculate the potential energy of a molecular system as a function of its atomic coordinates. mdpi.com This approach is computationally fast, allowing for the study of large systems or long-timescale phenomena.

MD simulations utilize these force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation could be used to:

Explore its conformational landscape in different solvents (e.g., water) to understand its dynamic behavior and preferred shapes.

Study its interactions with other molecules, such as water, to understand solvation effects.

Investigate its binding mode and dynamics within a biological target, like an enzyme active site. researchgate.netresearchgate.net

Simulations would involve placing the molecule in a simulated box of solvent, and the system's trajectory would be calculated over nanoseconds, providing insights into its structural stability and intermolecular interactions. nih.gov

Conformational Analysis and Energy Landscapes of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. nih.govresearchgate.net The degree of puckering and the preferred conformation are highly dependent on the nature and orientation of the substituents on the ring. nih.gov

For 1-Aminoazetidin-3-ol, computational methods can be used to perform a systematic conformational analysis. This involves rotating the single bonds and exploring the different puckering states of the azetidine ring to identify all possible low-energy conformers. Quantum chemical methods (like DFT) can then be used to calculate the relative energies of these conformers, allowing for the construction of a potential energy surface. This "energy landscape" reveals the most stable conformers and the energy barriers for interconversion between them. The presence of the amino and hydroxyl groups, as well as the protonation state in the dihydrochloride form, would significantly influence this landscape, favoring conformations that allow for stabilizing intramolecular interactions like hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT are widely used to predict ¹H and ¹³C chemical shifts. nih.govijcce.ac.ir The accuracy of these predictions has improved significantly, making them valuable for structural elucidation. mdpi.com A computational approach could help assign the specific peaks in an experimental NMR spectrum of this compound to the correct protons and carbons in the molecule. nih.govnih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Aminoazetidin-3-ol (Note: These are estimated values for the core structure in a neutral state; actual values for the dihydrochloride salt in a specific solvent would vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2/C4 (CH₂) | 3.5 - 3.9 | 50 - 55 |

| C3 (CH-OH) | 4.5 - 4.9 | 65 - 70 |

| N1-H (NH₂) | (variable) | - |

| C3-H (OH) | (variable) | - |

Similarly, ab initio calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netmdpi.comnih.gov By calculating the harmonic frequencies, researchers can generate a theoretical IR spectrum. This can be used to identify the characteristic vibrational modes of the azetidine ring, as well as the stretching and bending modes of the amino and hydroxyl functional groups. cp2k.org

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for studying the step-by-step pathways of chemical reactions. nih.gov For this compound, these techniques could be used to investigate various potential reactions, such as ring-opening reactions, which are characteristic of strained four-membered rings. beilstein-journals.orgrsc.org

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. DFT and post-Hartree-Fock methods are commonly used to locate and characterize these transient species. acs.org Such studies could reveal, for example, the mechanism of nucleophilic attack on the azetidine ring or the role of the substituents in directing the course of a reaction. researchgate.netacs.org

Synthetic Utility of 1 Aminoazetidin 3 Ol Dihydrochloride in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) serves as a crucial chiral precursor in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The inherent chirality of this compound allows for the transfer of stereochemical information to new products, which is paramount in the synthesis of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.

The use of chiral pool α-amino acids is a well-established strategy for establishing key stereocenters in the asymmetric total synthesis of bioactive natural products. mdpi.com Similarly, 1-Aminoazetidin-3-ol, derived from a chiral source, provides a scaffold with a predefined stereocenter at the C3 position. This pre-existing chirality guides the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure target molecules. mdpi.com For instance, the synthesis of chiral β-amino acids, which are important components of peptidomimetics and natural products, often relies on enantioselective methods. nih.govmdpi.com The use of building blocks like 1-Aminoazetidin-3-ol can simplify these synthetic routes by providing a ready-made chiral core.

The development of methods for the enantioselective synthesis of chiral amines is a significant area of research, as over 80% of all drugs and drug candidates contain amine functionality. yale.edu Chiral reagents and building blocks are central to many of these synthetic strategies. yale.edu The application of 1-Aminoazetidin-3-ol in this context allows for the construction of more complex chiral amines and other nitrogen-containing compounds with a high degree of stereocontrol.

Precursor for Diversely Functionalized Azetidine (B1206935) Derivatives

1-Aminoazetidin-3-ol dihydrochloride is an excellent precursor for a wide range of functionalized azetidine derivatives. The primary amino and hydroxyl groups on the azetidine ring provide two reactive sites for further chemical modification, allowing for the introduction of various substituents and the construction of more complex molecular frameworks. organic-chemistry.orgnih.gov

The synthesis of 1,3-disubstituted azetidines has been achieved through methods such as the alkylation of primary amines with 2-substituted-1,3-propanediol derivatives. researchgate.net Starting with 1-Aminoazetidin-3-ol, both the N1 and C3 positions can be selectively functionalized. For example, the amino group can undergo N-alkylation or N-arylation, while the hydroxyl group can be converted into other functional groups or used as a handle for attaching different molecular fragments. This versatility has been demonstrated in the synthesis of diverse collections of azetidine-based scaffolds for the development of lead-like libraries for drug discovery. nih.gov

Recent advancements have focused on developing efficient methods for creating substituted azetidines. nih.gov These methods include copper-catalyzed reactions and multicomponent reactions that allow for the rapid assembly of functionalized azetidine derivatives from simple precursors. nih.govthieme-connect.de 1-Aminoazetidin-3-ol can be utilized in such synthetic strategies to generate libraries of novel azetidine compounds with potential biological activities. The ability to create densely functionalized azetidine ring systems is crucial for exploring new chemical space in probe and drug discovery. nih.govbeilstein-journals.org

Table 1: Examples of Synthetic Methodologies for Azetidine Functionalization

| Methodology | Description | Potential Application with 1-Aminoazetidin-3-ol |

| N-Alkylation/N-Arylation | Reaction of the amino group with alkyl or aryl halides to introduce substituents at the N1 position. | Synthesis of N-substituted 3-hydroxyazetidines. |

| O-Functionalization | Conversion of the hydroxyl group to ethers, esters, or other functional groups. | Introduction of diversity at the C3 position. |

| Ring-Opening Reactions | Cleavage of the azetidine ring to generate linear amino alcohol derivatives. | Access to acyclic chiral building blocks. |

| Cycloaddition Reactions | Use of azetine derivatives in cycloaddition reactions to form bicyclic systems. | Construction of complex polycyclic scaffolds. |

| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling of appropriately functionalized azetidines with various partners. | Synthesis of aryl or vinyl substituted azetidines. |

Integration into Peptidomimetics as Unnatural Amino Acid Residues

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties, such as increased proteolytic stability and improved pharmacological profiles. nih.gov 1-Aminoazetidin-3-ol, with its constrained cyclic structure, can be used as a scaffold to synthesize novel, conformationally restricted amino acid analogues. These unnatural amino acids can then be incorporated into peptide sequences to modulate their secondary structure and biological activity. nih.govrsc.orgnih.gov

Azetidine-carboxylic acids are valuable building blocks for these applications, serving as constrained analogues of natural amino acids like proline. nih.gov By modifying 1-Aminoazetidin-3-ol, novel azetidine-based amino acids can be synthesized and subsequently integrated into peptide chains. This approach allows for the systematic alteration of peptide conformation, which can be crucial for optimizing interactions with biological targets. The synthesis of such heterocyclic amino acid derivatives is an active area of research. nih.gov

The development of robust methods for the site-specific incorporation of unnatural amino acids into proteins, both in vitro and in vivo, has further expanded the possibilities for creating novel biomolecules. nih.govlabpartnering.orggoogle.com Azetidine-containing amino acids derived from 1-Aminoazetidin-3-ol could potentially be incorporated into proteins using these techniques, leading to the generation of proteins with novel functions.

Application in Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they transfer stereochemical information from the catalyst to the substrate, leading to the formation of an enantiomerically enriched product. nih.gov The design of effective chiral ligands is a central theme in this field. The rigid, chiral scaffold of azetidine makes it an attractive structural motif for the development of new classes of chiral ligands.

Derivatives of 1-Aminoazetidin-3-ol can be synthesized to incorporate coordinating atoms, such as phosphorus or nitrogen, which can then bind to a metal center to form a chiral catalyst. The constrained four-membered ring can influence the steric and electronic environment around the metal, potentially leading to high levels of enantioselectivity in catalytic reactions. While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands, which can sometimes offer superior performance. nih.gov The bifunctional nature of 1-Aminoazetidin-3-ol (amino and hydroxyl groups) makes it a suitable starting point for the synthesis of such non-symmetrical P,N-ligands.

The development of new chiral catalysts is often an empirical process, involving the screening of libraries of ligands. nih.gov The synthetic accessibility of a wide range of functionalized azetidines from 1-Aminoazetidin-3-ol facilitates the creation of diverse ligand libraries for this purpose.

Incorporation into Complex Molecular Architectures and Scaffolds

The concept of "privileged scaffolds" is central to medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. mdpi.comnih.gov The azetidine ring is considered one such scaffold due to its presence in a variety of biologically active compounds. nih.gov 1-Aminoazetidin-3-ol serves as a valuable starting material for the construction of complex molecules that feature the azetidine motif.

Its utility extends to diversity-oriented synthesis, an approach that aims to create structurally diverse and complex small molecules for biological screening. nih.gov The functional handles on 1-Aminoazetidin-3-ol allow for its incorporation into a variety of molecular architectures, including fused, bridged, and spirocyclic ring systems. nih.gov For example, it can be used in the synthesis of complex natural products, such as penaresidin (B1208786) B, which contains a highly functionalized azetidine core. nih.gov

The 1,3-amino-2-ol substructure, which is present in 1-Aminoazetidin-3-ol, is a key feature in many biologically active molecules, including HIV protease inhibitors. nih.govnih.govresearchgate.net Efficient synthetic routes to this structural motif are therefore highly sought after. The use of 1-Aminoazetidin-3-ol as a building block can provide a convergent and stereocontrolled approach to the synthesis of these complex targets. The development of new synthetic methods continues to expand the utility of this versatile compound in the creation of novel molecular scaffolds for drug discovery. mdpi.combohrium.comnih.gov

Future Research Directions and Emerging Trends in 1 Aminoazetidin 3 Ol Dihydrochloride Chemistry

Development of Novel and Green Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidine scaffolds, including derivatives of 1-aminoazetidin-3-ol (B2421849), is a continuously evolving field. rsc.orgresearchgate.net Traditional methods for constructing the strained four-membered ring often require harsh reaction conditions or multi-step procedures. magtech.com.cn Consequently, a primary focus of future research is the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

Recent advancements have highlighted several promising avenues for azetidine synthesis:

Photochemical Reactions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful method for constructing the azetidine ring. rsc.orgacs.org Visible-light-mediated versions of this reaction offer a greener alternative to traditional UV-induced cycloadditions. acs.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination presents a direct and atom-economical approach to azetidine synthesis from readily available precursors. rsc.org

Ring Expansion and Contraction Reactions: The expansion of three-membered rings (aziridines) and the contraction of five-membered heterocycles provide alternative pathways to the azetidine core. magtech.com.cn

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of azetidines from alkyl dihalides and primary amines. organic-chemistry.org

The principles of green chemistry are increasingly being integrated into these novel methodologies. This includes the use of water as a solvent, the development of one-pot reactions to minimize waste, and the utilization of catalytic rather than stoichiometric reagents. researchgate.netorganic-chemistry.org

| Synthetic Methodology | Key Features | Potential Advantages |

|---|---|---|

| Visible-Light-Mediated aza Paternò–Büchi Reaction | [2+2] photocycloaddition of imines and alkenes using a photosensitizer. acs.org | Mild reaction conditions, high regioselectivity, and use of a renewable energy source. acs.org |

| Palladium-Catalyzed Intramolecular γ-C(sp3)–H Amination | Direct formation of the azetidine ring through C-H activation. rsc.org | High functional group tolerance and atom economy. rsc.org |

| Titanium-Mediated Kulinkovich-Type Coupling | Synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org | Broad substrate scope and access to densely functionalized azetidines. rsc.org |

| Microwave-Assisted Cyclocondensation | Rapid synthesis from alkyl dihalides and primary amines in an aqueous medium. organic-chemistry.org | Short reaction times, high efficiency, and use of a green solvent. organic-chemistry.org |

Exploration of Unprecedented Chemical Transformations for 1-Aminoazetidin-3-ol Dihydrochloride (B599025)

The strained nature of the azetidine ring in 1-aminoazetidin-3-ol dihydrochloride makes it susceptible to ring-opening reactions, which can be exploited to synthesize a variety of acyclic and heterocyclic compounds. researchgate.net Future research will likely focus on uncovering novel chemical transformations that leverage this inherent reactivity.

One area of interest is the selective functionalization of the azetidine ring. For instance, the development of methods for the regioselective α-functionalization of N-alkyl piperidines via iminium ion intermediates could potentially be adapted for azetidine systems. acs.org This would allow for the introduction of various substituents at specific positions on the ring, leading to a diverse array of new derivatives.

Furthermore, the trifluoromethyl group is known to significantly alter the physicochemical properties of molecules. acs.org The development of efficient methods for the trifluoromethylation of azetidines, potentially through the use of reagents like trimethyl(trifluoromethyl)silane, could yield novel compounds with enhanced biological activity or other desirable properties. acs.org

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of azetidines is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable tools in this endeavor. numberanalytics.comspectroscopyonline.com

Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. numberanalytics.com This allows for a detailed kinetic and mechanistic analysis of chemical reactions. numberanalytics.com Other in situ methods like Raman spectroscopy, X-ray absorption spectroscopy, and near ambient pressure X-ray photoelectron spectroscopy can also provide complementary information about the catalyst surface and reaction intermediates under realistic conditions. frontiersin.org

The application of these techniques to the study of azetidine chemistry could provide insights into:

The dynamics of ring-forming and ring-opening reactions.

The role of catalysts in promoting specific transformations.

The nature of transient intermediates.

This knowledge can then be used to refine reaction conditions, improve yields and selectivities, and design more efficient synthetic routes.

| Spectroscopic Technique | Information Provided | Application in Azetidine Chemistry |

|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Real-time monitoring of changes in vibrational modes of molecules. numberanalytics.com | Studying the kinetics and mechanisms of fast reactions involving azetidines. numberanalytics.com |